molecular formula C13H18O4 B3176193 Ethyl 4-(4-hydroxybutoxy)benzoate CAS No. 98092-85-4

Ethyl 4-(4-hydroxybutoxy)benzoate

Cat. No. B3176193
CAS RN: 98092-85-4
M. Wt: 238.28 g/mol
InChI Key: LNJDUFYAXIUSGC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxybutoxy)benzoate, also known as ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)benzoate, is an organic compound with the molecular formula C18H25NO5. It is a derivative of benzoate compounds .


Synthesis Analysis

The synthesis of similar benzoate compounds involves the use of lead compounds to design the target molecule, which is then modified by bioisostere formation and modification with alkyl groups . The synthesis process typically involves three steps: alkylation, esterification, and alkylation .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques such as 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Benzoate compounds, including Ethyl 4-(4-hydroxybutoxy)benzoate, have been used in various chemical reactions. For instance, they have been used in the in-situ derivatisation solid-phase microextraction procedure for determining parabens, related chlorophenols, and triclosan in water .

Scientific Research Applications

Application in Juvenile Hormone Antagonism

  • Juvenile Hormone Antagonism: Ethyl 4-(4-hydroxybutoxy)benzoate derivatives, particularly ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S), exhibit significant anti-juvenile hormone (JH) activity, causing precocious metamorphosis in the silkworm, Bombyx mori. This compound inhibits juvenile hormone synthesis by suppressing the transcription of JH biosynthetic enzymes in the corpora allata. It's noteworthy that different enantiomers of these compounds show varying degrees of activity at different doses (Kaneko et al., 2011).

Involvement in Liquid Crystalline Polysiloxanes

  • Synthesis of Monomers for Liquid Crystalline Polysiloxanes: Research demonstrates that monomers such as 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)benzoyloxy]benzoates, related to ethyl 4-(4-hydroxybutoxy)benzoate, can be synthesized to exhibit high smectogen properties. These compounds are precursors to side-chain liquid crystalline polysiloxanes, which are notable for their wide range of thermotropic polymorphism and their potential applications in materials science (Bracon et al., 2000).

Role in Optical and Nonlinear Properties

  • Optical Nonlinear Properties: Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been investigated for their nonlinear optical (NLO) properties. These studies, conducted using density functional theory, have shown that these compounds are promising candidates for NLO materials, with significant potential in electromagnetic applications. The properties like high hyperpolarizabilities and UV region absorption wavelengths suggest their use in advanced optical technologies (Kiven et al., 2023).

Synthesis and Structural Analysis

  • X-ray Crystallography: Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a compound structurally related to ethyl 4-(4-hydroxybutoxy)benzoate, has been studied using single-crystal X-ray crystallography. This analysis is crucial in understanding the molecular structure and potential pharmaceutical applications of such compounds (Manolov et al., 2012).

Mechanism of Action

While the exact mechanism of action for Ethyl 4-(4-hydroxybutoxy)benzoate is not known, similar benzoate compounds exert toxic effects on the nervous system of parasites, resulting in their death . They are also toxic to mite ova .

Safety and Hazards

Ethyl 4-(4-hydroxybutoxy)benzoate should be handled with care. It is recommended to avoid ingestion and inhalation, and to ensure adequate ventilation when using this product . It is also advised to avoid release to the environment .

properties

IUPAC Name

ethyl 4-(4-hydroxybutoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-2-16-13(15)11-5-7-12(8-6-11)17-10-4-3-9-14/h5-8,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJDUFYAXIUSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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